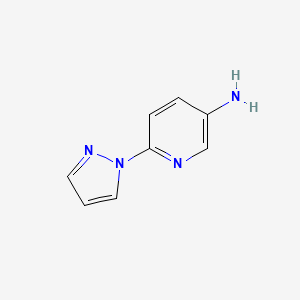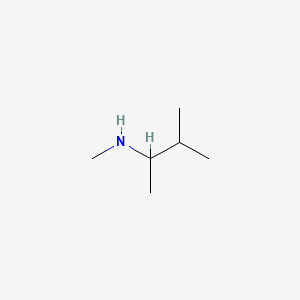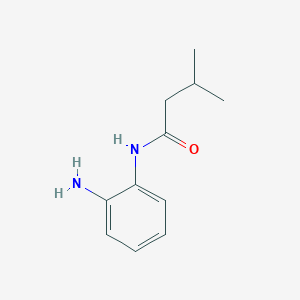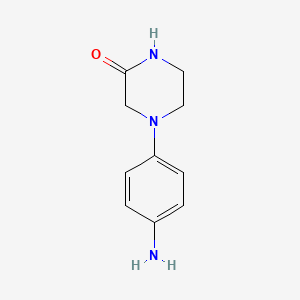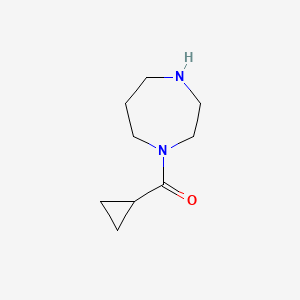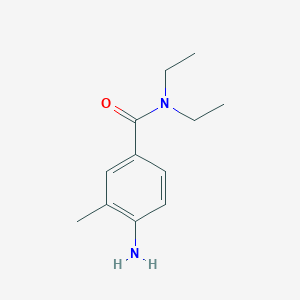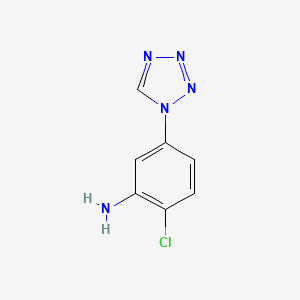
N-(3-Amino-4-fluorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aromatic polyamides as described in the first paper involves the direct polycondensation of a specific diamine, 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane, with various commercially available dicarboxylic acids. This process yields polyamides with different properties depending on the dicarboxylic acid used, such as terephthalic acid and isophthalic acid among others. The polyamides were found to be soluble in several organic solvents and exhibited inherent viscosities ranging from 0.42 to 0.59 dL/g. The molecular weights of these polyamides reached up to 26,000, indicating a successful synthesis of high-molecular-weight polymers .
Molecular Structure Analysis
The molecular structure of the polyamides synthesized in the first study is characterized by the presence of the 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane moiety. This structure contributes to the solubility and thermal properties of the polyamides. The glass-transition temperatures and melting temperatures of the polyamides vary depending on the dicarboxylic acid used, with some exhibiting glass-transition temperatures as high as 217°C and melting temperatures up to 385°C .
Chemical Reactions Analysis
The polyamides synthesized in the first paper undergo polycondensation reactions, which are a type of step-growth polymerization. The reaction involves the amino group of the diamine reacting with the carboxylic acid group of the dicarboxylic acids to form amide bonds, resulting in the formation of the polyamide chain. The thermal stability of these polyamides, with a 10% weight loss not occurring until 440°C, indicates that the chemical bonds formed during the synthesis are robust .
Physical and Chemical Properties Analysis
The physical properties of the polyamides, such as tensile strength, modulus of elasticity, and elongation at break, were measured. The tensile strengths reached up to 82 MPa, moduli of elasticity up to 2.3 GPa, and elongations at break up to 9%. These properties are indicative of the material's potential for use in applications requiring strong, durable plastics. The polyamides' solubility in organic solvents and their high thermal stability further enhance their applicability in various fields .
The second paper describes the synthesis of a different compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which was achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This compound's crystal structure was determined, and it was found to inhibit the proliferation of some cancer cell lines, suggesting potential antitumor activity. Although this compound is not directly related to the polyamides discussed in the first paper, it provides an example of the diverse range of compounds that can be synthesized using fluorinated aromatic compounds .
科学的研究の応用
1. Molecular Synthesis and Characterization
N-(3-Amino-4-fluorophenyl)-2-furamide derivatives are pivotal in the synthesis and characterization of new compounds. For instance, N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized, showcasing high yield and purity, indicating minimal side reactions and byproducts. These compounds were confirmed using spectral data and evaluated for their antibacterial and antifungal activities, with some demonstrating significant efficacy (Velupillai, Shingare, & Mane, 2015).
2. Bio-Imaging and Sensor Development
N-(3-Amino-4-fluorophenyl)-2-furamide derivatives play a crucial role in developing sensors and bio-imaging tools. For example, a phenoxazine-based fluorescence chemosensor was developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor was used in bio-imaging in live cells and zebrafish larvae, demonstrating the compounds' utility in biological applications and environmental monitoring (Ravichandiran et al., 2020).
3. Therapeutic and Pharmacological Potential
The derivatives of N-(3-Amino-4-fluorophenyl)-2-furamide exhibit significant therapeutic and pharmacological potential. They are actively explored for their anti-hyperlipidemic activity and potential in treating cardiovascular diseases. For instance, novel N-(benzoylphenyl)-2-furamide derivatives were synthesized and evaluated for their lipid-lowering activity in induced hyperlipidemic rats, showing promise as agents for targeting dyslipidemia (Hikmat et al., 2017).
特性
IUPAC Name |
N-(3-amino-4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCSPUBWYVHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)


